
4-Methylpyrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fomepizole is synthesized through a multi-step process involving the reaction of pyrazole with methyl iodide in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, fomepizole is produced using a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fomepizole primarily undergoes substitution reactions due to the presence of the pyrazole ring . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Fomepizole reacts with alkyl halides in the presence of a base to form substituted pyrazoles.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different pharmacological properties .
Scientific Research Applications
Clinical Applications in Toxicology
Methanol and Ethylene Glycol Intoxication
4-Methylpyrazole is primarily recognized for its role in treating methanol and ethylene glycol poisoning. By inhibiting alcohol dehydrogenase, it prevents the toxic metabolites of these substances from forming, thereby mitigating their harmful effects.
- Clinical Studies : A placebo-controlled study demonstrated that doses of 10-20 mg/kg of 4-MP were well-tolerated in healthy volunteers, with minimal side effects observed at these levels . In cases of ethylene glycol poisoning, three patients treated with 20 mg/kg/day showed significant recovery without requiring hemodialysis, indicating its efficacy when administered early .
- Efficacy Comparison : Compared to ethanol therapy, which has been the traditional treatment, 4-MP presents a safer alternative with a lower risk of toxicity and fewer side effects. Ethanol can cause sedation and other complications due to its central nervous system effects, while 4-MP does not exhibit such properties .
Veterinary Medicine
Treatment in Dogs
The application of this compound extends into veterinary medicine, particularly for treating ethylene glycol intoxication in dogs.
- Case Studies : A retrospective study involving 107 dogs treated with 4-MP showed that those administered the drug within eight hours of ingestion had a significantly better prognosis compared to those treated later. The treatment was associated with minimal adverse effects, reinforcing its safety profile in veterinary use .
- Dosage Regimens : The common dosage regimen included an initial intravenous dose of 20 mg/kg followed by subsequent doses. Only one case reported adverse reactions, highlighting the drug's overall safety when used appropriately .
Potential Therapeutic Uses
Metabolic Disorders and Ethanol Intolerance
Beyond its established use in poisoning cases, research is exploring the potential of this compound in managing conditions related to ethanol metabolism.
- Ethanol Intolerance : Formulations containing 4-MP have been investigated for their ability to alleviate symptoms associated with acetaldehyde accumulation in individuals with reduced aldehyde dehydrogenase activity. Preliminary findings suggest that low doses can improve comfort levels without significantly affecting ethanol elimination rates .
Mechanisms and Pharmacokinetics
Mechanism of Action
This compound acts as a competitive inhibitor of alcohol dehydrogenase. By blocking this enzyme, it effectively reduces the conversion of methanol and ethylene glycol into their toxic metabolites.
- Pharmacokinetics : Studies indicate that after administration, plasma levels of 4-MP correlate with therapeutic outcomes. The compound has a relatively slow elimination rate compared to ethanol, which may contribute to its prolonged action and reduced toxicity .
Data Table: Summary of Clinical Findings
Mechanism of Action
Fomepizole exerts its effects by competitively inhibiting the enzyme alcohol dehydrogenase . This enzyme catalyzes the initial steps in the metabolism of methanol and ethylene glycol to their toxic metabolites, formaldehyde and glycolate, respectively . By inhibiting this enzyme, fomepizole prevents the formation of these harmful metabolites, allowing the body to excrete the parent compounds safely .
Comparison with Similar Compounds
Ethanol: Like fomepizole, ethanol is used as an antidote for methanol and ethylene glycol poisoning.
4-Methylpyrazole Derivatives: These compounds share a similar structure with fomepizole and exhibit comparable enzyme inhibitory properties.
Uniqueness: Fomepizole’s high specificity and potency as an alcohol dehydrogenase inhibitor make it unique among similar compounds. Its ability to effectively prevent the formation of toxic metabolites with minimal side effects sets it apart as the preferred treatment for methanol and ethylene glycol poisoning .
Biological Activity
4-Methylpyrazole (4-MP), also known as fomepizole, is a potent inhibitor of alcohol dehydrogenase (ADH) and has garnered attention for its therapeutic applications, particularly in the treatment of methanol and ethylene glycol poisoning. This article explores the biological activity of 4-MP, including its pharmacological effects, clinical case studies, and relevant research findings.
Inhibition of Alcohol Dehydrogenase:
4-MP acts primarily by inhibiting the enzyme alcohol dehydrogenase, which is responsible for metabolizing alcohols such as methanol and ethylene glycol into their toxic metabolites. By blocking this pathway, 4-MP prevents the formation of harmful substances like formaldehyde and formic acid, which are responsible for the toxicity associated with these compounds .
Pharmacokinetics
Absorption and Metabolism:
Studies indicate that 4-MP is rapidly absorbed following administration. Its half-life in plasma varies depending on the dose administered. For example, in cases of ethylene glycol poisoning, plasma half-lives were observed to be approximately 14.5 hours . The drug's interaction with ethanol has also been studied; moderate doses of ethanol can inhibit the metabolism of 4-MP, potentially prolonging its therapeutic effects .
Clinical Case Studies
Case Study: Treatment of Methanol Poisoning
A notable case involved a patient with methanol poisoning who received intravenous 4-MP. The treatment successfully maintained undetectable levels of formic acid during therapy, leading to a full recovery without significant adverse effects .
Case Study: Ethylene Glycol Intoxication
In another study involving three patients with acute ethylene glycol intoxication treated with 20 mg/kg/day of 4-MP, results showed that the drug effectively reduced plasma ethylene glycol concentrations to undetectable levels without requiring hemodialysis . Side effects were minimal, with only one patient experiencing a skin rash.
Safety and Efficacy
Controlled Studies:
A controlled study assessing the safety of 4-MP in healthy volunteers indicated that doses up to 20 mg/kg did not produce significant side effects. However, higher doses (50-100 mg/kg) resulted in nausea and dizziness in some subjects . This suggests that while 4-MP is generally safe at therapeutic doses, caution is warranted at higher levels.
Comparative Efficacy
Compound | Mechanism | Indications | Efficacy |
---|---|---|---|
This compound | Inhibits alcohol dehydrogenase | Methanol & ethylene glycol poisoning | Effective in preventing toxicity |
Ethanol | Competitive inhibitor of ADH | Methanol & ethylene glycol poisoning | Less effective due to adverse effects |
Research Findings
Recent research has highlighted additional benefits of 4-MP beyond its role as an antidote. For instance, it has been shown to protect against acetaminophen-induced hepatotoxicity by inhibiting cytochrome P450 enzymes that activate acetaminophen into its toxic metabolite . This suggests a broader potential for 4-MP in clinical toxicology.
Q & A
Basic Research Questions
Q. How is 4-methylpyrazole utilized in synthesizing palladium(II) complexes, and what experimental techniques validate their structural integrity?
- Methodology : Palladium(II) complexes with this compound ligands (e.g., [PdCl₂(HmPz)₂]) are synthesized via direct coordination reactions. Structural validation employs elemental analysis (C, H, N), FT-IR spectroscopy (to confirm ligand binding via N–H and C–N stretching modes), and density functional theory (DFT) calculations (B3LYP functional) to optimize geometry and vibrational frequencies .
- Key Insight : Experimental IR spectra align with DFT-predicted vibrational modes (e.g., Pd–N bonds at ~2.05 Å), confirming square-planar coordination with minor distortions .
Q. What is the mechanism by which this compound inhibits cytochrome P450 2E1 (CYP2E1), and how is this assessed experimentally?
- Methodology : CYP2E1 inhibition is studied using human liver microsomes (HLM) or recombinant enzymes. Kinetic assays measure substrate oxidation (e.g., styrene to styrene oxide) in the presence of this compound. Inhibition constants (Kᵢ) are derived via nonlinear regression (e.g., DynaFit software), distinguishing competitive vs. allosteric mechanisms .
- Key Insight : this compound reduces CYP2E1 activity by ~40–60% at 40 µM, with cooperative binding observed in multi-site inhibition models .
Q. How does this compound mitigate acetaminophen (APAP)-induced hepatotoxicity in preclinical models?
- Methodology : Rodent models are dosed with APAP (300–500 mg/kg) followed by this compound (10–50 mg/kg). Hepatic injury is quantified via serum ALT/AST levels, glutathione (GSH) depletion, and histopathology. Mechanistic studies use immunoblotting to assess JNK activation and mitochondrial oxidant stress .
- Key Insight : this compound attenuates APAP toxicity by dual inhibition of CYP2E1 (early phase) and JNK signaling (late phase), independent of N-acetylcysteine (NAC) .
Advanced Research Questions
Properties
IUPAC Name |
4-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKMMFOAQPJVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Record name | fomepizole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fomepizole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040649 | |
Record name | 4-Methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.59e+02 g/L | |
Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Antizol (fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Alcohol dehydrogenase catalyzes the oxidation of ethanol to acetaldehyde. Alcohol dehydrogenase also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites. | |
Record name | Fomepizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01213 | |
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CAS No. |
7554-65-6 | |
Record name | 4-Methylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7554-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fomepizole [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656 | |
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Record name | Fomepizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01213 | |
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Record name | fomepizole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365 | |
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Record name | 4-Methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587 | |
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Record name | FOMEPIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
Record name | Fomepizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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